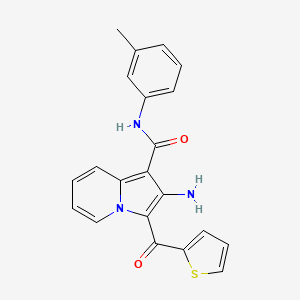

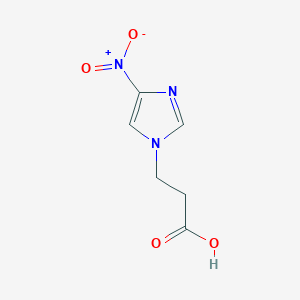

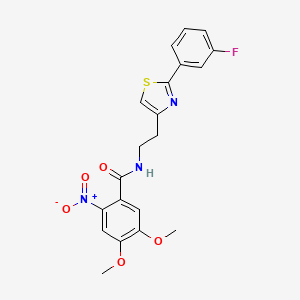

methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3-Triazole compounds are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . They play a vital role in pharmaceuticals and agrochemicals .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .Molecular Structure Analysis

The structure of 1H-1,2,3-triazole compounds can be viewed using Java or Javascript . The crystal structure of methyl-1H-1,2,4-triazole-3-carboxylate has been analyzed .Chemical Reactions Analysis

Compounds containing a triazole have an important application value in various fields, such as agrochemistry and material chemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .科学的研究の応用

Synthesis and Chemical Properties

Peptidotriazoles on Solid Phase : The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides is a key method to produce 1H-[1,2,3]-triazoles. This process is crucial for introducing triazoles in peptide backbones or side chains, with the reaction conditions being fully compatible with solid-phase peptide synthesis. The use of primary, secondary, and tertiary alkyl azides, aryl azides, and an azido sugar was successful, showing the versatility of this method (Tornøe, Christensen, & Meldal, 2002).

Chemistry of Methyl 3-Hydroxycyclohexa-1,5-diene-1-carboxylate : This chemical, which is related to methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate, was prepared from methyl cyclohexa-2,5-diene-1-carboxylate and underwent various reactions such as dehydration, hydrolysis, acetylation, reduction, epoxidation, and Diels–Alder reaction (Sirat, Thomas, & Tyrrell, 1979).

Industrial and Biological Relevance

Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles : The research highlights the environmentally friendly synthesis of 1,4,5-trisubstituted-1,2,3-triazoles, showcasing the importance of these compounds in various research areas. The method involved the reaction of aryl azides with active methylene compounds in a DBU–water system, highlighting both the synthetic advantages and the low environmental impact (Singh, Sindhu, & Khurana, 2013).

Crystal and Molecular Structures : A study on the molecular structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, a compound closely related to this compound, revealed insights into the supramolecular interactions and molecular stability of triazole derivatives. The study's findings are crucial for understanding the chemical properties and potential applications of these compounds (Boechat et al., 2010).

Applications in Click Chemistry

- Cu(I)-Catalyzed Click Chemistry in Glycoscience : This research emphasizes the use of click chemistry, particularly the Cu(I)-catalyzed 1,3-dipolar cycloaddition, for the construction of 1,4-disubstituted 1,2,3-triazoles. These triazoles find applications in glycoscience, particularly in synthesizing glycohybrids and glycoconjugates, which have significant implications in drug discovery, sensing, and catalysis (Agrahari et al., 2021).

作用機序

Target of Action

Methyl 1-cyclohexyl-1H-1,2,3-triazole-4-carboxylate is a compound with a triazole moiety. Triazole compounds have been found to exhibit inhibitory potential against the enzyme carbonic anhydrase-II . Carbonic anhydrase-II is an enzyme that plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .

Mode of Action

The mode of action of this compound involves its interaction with the active site residues of the carbonic anhydrase-II enzyme . The compound’s carbonyl oxygen may interact with the Zn ion in the enzyme’s active site via a metallic bond . This interaction can inhibit the enzyme’s activity, thereby affecting the hydration of carbon dioxide .

Biochemical Pathways

The inhibition of carbonic anhydrase-II by this compound affects the carbon dioxide hydration pathway . This pathway is crucial for maintaining pH balance in the body. Disruption of this pathway can lead to changes in the body’s pH balance .

Result of Action

The result of this compound’s action is the inhibition of carbonic anhydrase-II enzyme activity . This inhibition disrupts the carbon dioxide hydration pathway, potentially leading to changes in the body’s pH balance .

特性

IUPAC Name |

methyl 1-cyclohexyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-15-10(14)9-7-13(12-11-9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKIHGQGIFIYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

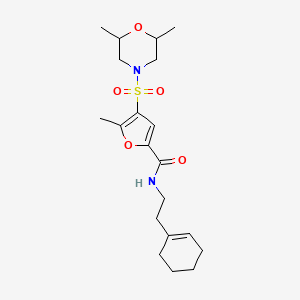

![3-(3-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2698468.png)

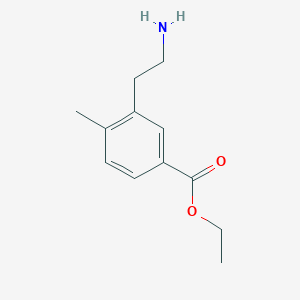

![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)

![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)